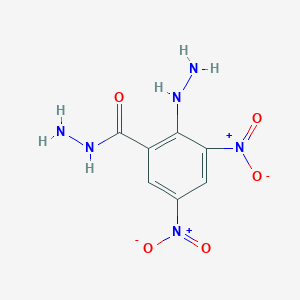

2-Hydrazinyl-3,5-dinitrobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-3,5-dinitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O5/c8-10-6-4(7(14)11-9)1-3(12(15)16)2-5(6)13(17)18/h1-2,10H,8-9H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDHDRAEQSDWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)NN)NN)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Hydrazinyl 3,5 Dinitrobenzohydrazide

Condensation Reactions with Carbonyl Compounds

The hydrazinyl and hydrazide functionalities of 2-Hydrazinyl-3,5-dinitrobenzohydrazide are nucleophilic and readily react with electrophilic carbonyl compounds such as aldehydes and ketones. This reactivity is the basis for the formation of various hydrazone derivatives.

Formation of N-Acylhydrazones and Hydrazone Derivatives

The reaction of hydrazides with aldehydes or ketones results in the formation of N-acylhydrazones. nih.govresearchgate.netorganic-chemistry.org This condensation reaction is a well-established method for synthesizing a wide variety of these derivatives. bohrium.comajol.inforesearchgate.net Typically, the reaction is carried out by refluxing the hydrazide and the carbonyl compound in an alcohol solvent. nih.govbiointerfaceresearch.comnih.gov In some cases, an acidic medium is employed to catalyze the reaction. nih.govnih.gov However, the reaction can also proceed in the absence of an acid catalyst. nih.gov

The general synthesis of N-acylhydrazones from a hydrazide and a carbonyl compound is depicted in the following scheme:

Scheme 1: General synthesis of N-acylhydrazones.

The reaction between a hydrazide and a carbonyl compound is versatile and can be performed under various conditions, including microwave irradiation in a solvent-free medium, which can lead to excellent yields and short reaction times. ajol.info

The following table provides examples of reaction conditions for the synthesis of N-acylhydrazones from various hydrazides and carbonyl compounds, illustrating the general applicability of this reaction.

| Hydrazide Reactant | Carbonyl Reactant | Solvent | Catalyst | Conditions | Product | Reference |

| Acylhydrazides | Aldehydes | Ethanol (B145695) | None | Reflux | Acylhydrazones | ajol.info |

| Hydrazides | Aldehydes/Ketones | Alcohol | Acid (optional) | Reflux | N-Acylhydrazones | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide | Various Aldehydes | Methanol | None | Boiling | Hydrazide-hydrazones | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide | Various Ketones | Methanol | Sulfuric Acid | Boiling | Hydrazide-hydrazones | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Insights into Hydrazone Formation

The formation of hydrazones from hydrazines and carbonyl compounds is a well-studied reaction that proceeds through a nucleophilic addition-elimination mechanism. nih.govnih.gov The reaction is typically catalyzed by acid. nih.govnih.gov

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen: In the presence of an acid catalyst, the oxygen atom of the carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic attack: The nucleophilic nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hemiaminal.

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the final hydrazone product. nih.gov

The rate of hydrazone formation is pH-dependent, with the reaction rate typically peaking around pH 4. nih.gov At very low pH, the hydrazine nucleophile is protonated and becomes unreactive. nih.gov The reaction can also be accelerated by the addition of nucleophilic catalysts such as aniline. nih.govthermofisher.com

Transformations Involving Nitro Groups

The two nitro groups on the benzene (B151609) ring of this compound strongly influence its reactivity. These electron-withdrawing groups make the aromatic ring susceptible to certain transformations, including reduction to amino groups and nucleophilic aromatic substitution.

Reduction Pathways to Amino Derivatives

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. sci-hub.sewikipedia.orgacs.org A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the selectivity of the reduction, particularly in molecules with multiple reducible functional groups. sci-hub.seniscpr.res.in

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.orgresearchgate.net

Metal-based Reductions: Metals like iron, tin(II) chloride, or zinc in acidic media are effective for nitro group reduction. wikipedia.org

Sulfide-based Reagents: Sodium sulfide (B99878) or sodium hydrosulfite can be used, sometimes offering selectivity in dinitro compounds. wikipedia.org

Hydrazine-based Reductions: Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or ruthenium-on-carbon can be used for the partial reduction of dinitroarenes. oup.com

The selective reduction of one nitro group in a dinitro compound can be challenging but is achievable under specific conditions. stackexchange.comechemi.com For instance, in dinitro compounds with different steric environments around the nitro groups, the less hindered group is often preferentially reduced. stackexchange.com In cases where a nitro group is ortho to a hydroxyl or amino group, that nitro group is often preferentially reduced. stackexchange.comechemi.com

The following table summarizes various reagents used for the reduction of nitroarenes.

| Reducing Agent | Catalyst | Typical Substrate | Product | Reference |

| H₂ | Pt | Dinitro aromatic compounds | Diamino aromatic compounds | researchgate.net |

| H₂ | Pd-C | Dinitro aromatic compounds | Diamino aromatic compounds | researchgate.net |

| Hydrazine hydrate | Raney Nickel | Dinitroarenes | Nitroanilines (partial reduction) | oup.com |

| Sodium dithionite | None | Dinitro aromatic compounds | Diamino aromatic compounds | researchgate.net |

| Zinc | Ammonium (B1175870) chloride | Aromatic nitro compounds | Aryl hydroxylamines | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

It is also possible to achieve partial reduction to form hydroxylamine (B1172632) derivatives using reagents like zinc metal in aqueous ammonium chloride or Raney nickel with hydrazine at low temperatures. wikipedia.orgmdpi.com

Exploration of Aromatic Substitution Reactions on the Dinitrobenzene Moiety

The presence of two strongly electron-withdrawing nitro groups on the aromatic ring of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). digitellinc.comnih.gov In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.

The generally accepted mechanism for SNAr reactions is an addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net The rate-determining step can be the formation of this intermediate or the subsequent expulsion of the leaving group. researchgate.net

While there are no specific leaving groups on the dinitrobenzene moiety of this compound other than the hydrazinyl and benzohydrazide (B10538) groups themselves, the principle of SNAr is important to consider. For example, reactions with strong nucleophiles could potentially lead to the displacement of one of the nitro groups, although this is generally less common than displacement of a halide. The high electron deficiency of the ring makes it a target for a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netrsc.org

Hydrolytic Stability and Decomposition Pathways of the Hydrazide Linkage

The stability of the hydrazide linkage in this compound is an important consideration, as this bond can be susceptible to hydrolysis under certain conditions. researchgate.netlibretexts.org Hydrazones, which are derivatives of this compound, are also known to be hydrolytically unstable. wikipedia.org

The hydrolysis of a hydrazide can occur under both acidic and basic conditions, leading to the cleavage of the C-N bond and the formation of a carboxylic acid and hydrazine. The mechanism of hydrolysis is analogous to that of amides. researchgate.net

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the hydrazide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

The stability of the hydrazide linkage can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro groups in this compound would be expected to increase the electrophilicity of the carbonyl carbon, potentially making the hydrazide more susceptible to nucleophilic attack and hydrolysis.

In addition to hydrolytic cleavage, the hydrazinyl group itself can undergo thermal decomposition. caltech.edursc.orgnih.govresearchgate.netacs.org The decomposition of hydrazine is affected by factors such as temperature and pressure, and can lead to the formation of ammonia, nitrogen, and hydrogen. caltech.edunih.govresearchgate.netacs.org

Cyclization Reactions for Heterocyclic Synthesis

The presence of both a hydrazide moiety (-CONHNH2) and a hydrazinyl substituent (-NHNH2) on the dinitrophenyl scaffold of this compound provides multiple sites for cyclization, leading to the formation of diverse heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating novel molecular architectures.

The synthesis of 1,3,4-oxadiazoles from acid hydrazides is a well-established and common synthetic route. acs.org This transformation typically proceeds through the formation of a 1,2-diacylhydrazine intermediate, followed by cyclodehydration. For this compound, the hydrazide functional group is the primary site for this reaction.

One common method involves the reaction of the hydrazide with a carboxylic acid, acid chloride, or anhydride (B1165640) to form the diacylhydrazine. This intermediate is then cyclized using a variety of dehydrating agents. researchgate.net Another efficient pathway involves the reaction of the hydrazide with isothiocyanates to yield a thiosemicarbazide (B42300) intermediate, which then undergoes cyclodesulfurization. luxembourg-bio.com Oxidative cyclization of acylhydrazones, formed from the condensation of the hydrazide with aldehydes, presents an alternative, complementary route. nih.gov

A study on the synthesis of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole derivatives utilized 3,5-dinitrobenzohydrazide (B182385) as the starting material. nih.gov The reaction with carbon disulfide in the presence of potassium hydroxide led to the formation of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-thiol. nih.gov This highlights a direct and effective method for constructing the oxadiazole ring from the dinitrobenzoyl hydrazide core.

| Reaction Type | Key Intermediate | Cyclization/Coupling Reagents | Reference |

|---|---|---|---|

| Cyclodehydration | 1,2-Diacylhydrazine | POCl₃, PPA, SOCl₂, TsCl, [Et₂NSF₂]BF₄ (XtalFluor-E) | luxembourg-bio.comorganic-chemistry.orgresearchgate.netrsc.org |

| Cyclodesulfurization | Thiosemicarbazide | TBTU, DCC, CDI, Mercury Acetate, Tosyl Chloride | luxembourg-bio.com |

| Reaction with Carbon Disulfide | Dithiocarbazate Salt | KOH, NaOH | nih.govresearchgate.net |

| Oxidative Cyclization | Acylhydrazone | I₂, Cu(OTf)₂, Photoredox/Cobaloxime Catalysts | nih.govorganic-chemistry.org |

The synthesis of triazinone scaffolds from hydrazide precursors is a viable strategy for creating more complex heterocyclic systems. nih.gov While direct synthesis from this compound is not extensively detailed, general methodologies for hydrazides can be applied. A common approach involves the reaction of a hydrazide with an α-keto ester. This reaction typically proceeds via the formation of a hydrazone intermediate, which can then undergo intramolecular cyclization to yield a triazinone derivative. The specific reaction conditions, such as solvent and temperature, would influence the final product structure. The additional hydrazinyl group on the this compound molecule offers a potential site for further functionalization or secondary cyclization, allowing for the construction of fused triazine-based macrocycles. researchgate.net

Pyrimidine (B1678525) rings can be synthesized from precursors containing an amidine-like functional group which reacts with a three-carbon dielectrophilic fragment, such as a 1,3-dicarbonyl compound. bu.edu.eg For this compound, the hydrazide or the hydrazinyl moiety can serve as the nitrogen-containing component.

A plausible synthetic route involves the condensation of the hydrazide with a β-dicarbonyl compound. The initial reaction forms a hydrazone, which, under appropriate acidic or basic conditions, can undergo cyclocondensation to form a pyrimidine or a fused pyrimidine derivative. mdpi.comorientjchem.org The reactivity of the hydrazinyl group at the 2-position of the phenyl ring could also be exploited to react with suitable precursors to build a pyrimidine ring, potentially leading to fused systems like triazolopyrimidines. derpharmachemica.comresearchgate.net

| Nitrogen Precursor | Three-Carbon Synthon | General Reaction Type | Reference |

|---|---|---|---|

| Amidine, Guanidine, Urea | 1,3-Dicarbonyl Compound | Pinner Synthesis / Cyclocondensation | bu.edu.egmdpi.com |

| Hydrazide / Hydrazine | β-Keto Ester | Condensation followed by Cyclization | orientjchem.org |

| Enamidine | Orthoester / DMF-dialkyl acetal | [5+1] Cycloaddition | mdpi.com |

The rich functionality of this compound makes it an excellent starting material for a variety of five-membered heterocyclic rings, which are key structural motifs in many bioactive compounds. nih.govfrontiersin.org

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for synthesizing pyrazole (B372694) rings. cdnsciencepub.comcdnsciencepub.comresearchgate.net The hydrazinyl group at the 2-position of the benzohydrazide can react with β-diketones or β-keto esters to form a pyrazole ring attached to the dinitrophenyl core. This reaction proceeds through the formation of a hydrazone or dihydroxypyrazolidine intermediate, which then dehydrates to the stable aromatic pyrazole. cdnsciencepub.comresearchgate.net

1,3,4-Thiadiazoles: These heterocycles can be synthesized from the hydrazide moiety. A common method involves reacting the hydrazide with carbon disulfide in a basic medium (like ethanolic KOH) to form a dithiocarbazate salt. researchgate.netekb.eg This intermediate can then be cyclized by treatment with an acid or via oxidative cyclization to yield a 1,3,4-thiadiazole-2-thiol (B7761032) derivative.

1,2,4-Triazoles: The hydrazide can be converted into 1,2,4-triazoles through several routes. One method involves the reaction with carbon disulfide to form an intermediate which, upon further reaction with hydrazine, can cyclize to a triazole. chem-soc.si Alternatively, reaction with isothiocyanates yields thiosemicarbazides which can be cyclized to aminothiadiazoles or, under different conditions, to triazole-thiones.

Exploration of Keto-Enol and Cis-Trans Tautomerism in Hydrazone Derivatives

When this compound reacts with aldehydes or ketones, it forms hydrazone derivatives. These hydrazones are not static structures and can exhibit important forms of isomerism, including tautomerism and geometric isomerism. researchgate.net

Keto-Enol Tautomerism: The acylhydrazone derivatives possess the –C(=O)-NH-N=CH– structural moiety. This group can undergo keto-enol tautomerism, where a proton migrates from the nitrogen atom to the carbonyl oxygen, resulting in an equilibrium between the keto (amide) form and the enol (imidol) form. researchgate.netresearchgate.net This equilibrium is rapid and its position is influenced by factors such as solvent polarity, pH, and temperature. libretexts.orgmasterorganicchemistry.comlibretexts.org The enol form can be stabilized by intramolecular hydrogen bonding, especially if a suitable hydrogen bond acceptor is nearby. masterorganicchemistry.com

Cis-Trans (E/Z) Isomerism: The carbon-nitrogen double bond (C=N) of the hydrazone is subject to restricted rotation, leading to the possibility of geometric isomerism (cis/trans or E/Z). nih.gov The two isomers, designated as E (entgegen, trans) and Z (zusammen, cis), can have different stabilities and may interconvert under thermal or photochemical conditions. nih.gov For most acylhydrazones, the E isomer is generally more stable due to reduced steric hindrance. researchgate.net The presence of both cis-trans conformers around the N-C(O) amide bond and E/Z isomers around the C=N imine bond can lead to a mixture of diastereomers in solution, which can often be observed by techniques like NMR spectroscopy. researchgate.net

| Type of Isomerism | Structural Feature | Influencing Factors | Predominant Form (Typical) | Reference |

|---|---|---|---|---|

| Keto-Enol Tautomerism | -C(=O)-NH- ⇌ -C(OH)=N- | Solvent polarity, pH, intramolecular H-bonding | Keto (Amide) | researchgate.netmasterorganicchemistry.com |

| Geometric Isomerism (C=N) | Restricted rotation around C=N bond | Steric hindrance, solvent, temperature, light | E (trans) | nih.govresearchgate.net |

| Conformational Isomerism (N-CO) | Rotation around amide N-C bond | Steric hindrance, solvent effects | Varies based on substituents | researchgate.net |

Theoretical and Computational Chemistry of 2 Hydrazinyl 3,5 Dinitrobenzohydrazide and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods, particularly DFT, are employed to analyze the distribution of electrons and the nature of molecular orbitals (MOs). For hydrazide derivatives, these analyses reveal how different substituents and structural features influence the electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). mdpi.com The energy and spatial distribution of these orbitals are critical in determining the electronic transitions and charge transfer properties of a molecule. kbhgroup.inresearchgate.net In derivatives of benzohydrazide (B10538), the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and the hydrazide group, which act as electron donors. Conversely, the LUMO is typically found on electron-deficient regions, like those containing nitro groups or other electron-withdrawing substituents, which serve as electron acceptors. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and the possibility of intramolecular charge transfer (ICT). kbhgroup.inresearchgate.net For instance, in certain 2-(2-hydrazinyl)thiazole derivatives, the presence of both donor (alkoxy) and acceptor (nitro) groups leads to a dominant ICT phenomenon and a lower energy gap, making charge transfer easier. kbhgroup.in

Table 1: Frontier Molecular Orbital (FMO) Energies and Energy Gaps for Representative Hydrazide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| NIFHT-2 | - | - | - | kbhgroup.in |

| NIFHT-3 | - | - | Lowest among studied thiazoles | kbhgroup.in |

| Salicylideneaniline Derivative | - | - | 3.53 | researchgate.net |

| Thiazole (B1198619) Azo Dye C | - | - | Smallest among studied dyes | mdpi.com |

Note: Specific energy values for NIFHT-2 were not provided in the source, but it was noted for its high polarity.

Reactivity Predictions and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone for predicting chemical reactivity. unesp.br It posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). researchgate.net The energy and shape of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. unesp.brresearchgate.net

For large and complex molecules, the canonical FMOs can be delocalized over the entire structure, which can make it difficult to pinpoint specific reactive sites. researchgate.netnih.gov To address this, concepts like frontier molecular orbitalets (FMOLs) have been developed, which are localized in both physical and energy space, providing a clearer picture of reactivity in large systems. nih.gov

The HOMO-LUMO energy gap is a crucial descriptor for chemical reactivity. mdpi.com A smaller gap implies that less energy is required to move an electron from the HOMO to the LUMO, making the molecule more reactive. kbhgroup.in For example, studies on thiazole azo dyes have shown that a smaller HOMO-LUMO gap correlates with higher reactivity. mdpi.com This principle is widely used to screen and design molecules with desired reactivity profiles. researchgate.net

Reaction Pathway Modeling and Transition State Characterization (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method for modeling chemical reaction pathways and characterizing transition states. researchgate.net By calculating the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products, including any intermediate structures and the high-energy transition states that connect them.

This modeling provides critical insights into reaction mechanisms. For instance, DFT calculations can be used to assess the feasibility of a proposed reaction pathway by determining the activation energies involved. researchgate.net The geometry of the transition state, a fleeting arrangement of atoms at the peak of the energy barrier, can be optimized, and its vibrational frequencies calculated to confirm it is a true saddle point on the potential energy surface.

Such studies are instrumental in understanding nucleophilic substitution reactions in nitro-aromatic compounds. For example, quantum-chemical calculations on dinitro- and trinitropyrazoles have been used to simulate the attack of a nucleophile and determine the relative energies of the resulting σ-complexes, thereby explaining the observed regioselectivity of the reaction. researchgate.net These computational approaches allow for the examination of reasons behind the specific reactivity of molecules, such as why substitution might occur at an unusual position. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov It is particularly valuable for analyzing the conformational flexibility of molecules and their non-covalent interactions with their environment, such as solvent molecules or biological macromolecules. mdpi.comnih.gov

MD simulations can reveal the stable conformations of a molecule by exploring its potential energy surface. researchgate.net For derivatives of 2-Hydrazinyl-3,5-dinitrobenzohydrazide, this analysis would identify the preferred spatial arrangements of the hydrazinyl, nitro, and benzohydrazide groups, which can significantly impact the molecule's properties and interactions. The stability of a simulated system, such as a molecule in a solvent box or a ligand bound to a protein, is often assessed by monitoring the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.netresearchgate.net A stable complex will typically exhibit an RMSD that plateaus after an initial equilibration period. researchgate.net

Furthermore, MD simulations provide detailed information about intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov These interactions are crucial for understanding how a molecule behaves in solution and how it might bind to a biological target. By analyzing the simulation trajectory, one can identify key hydrogen bonds, their lifetimes, and the specific atoms involved, which is essential for rational drug design. nih.govnih.gov

Quantum Chemical Descriptors for Reactivity Profiling and Site Analysis

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to profile the reactivity of a molecule in greater detail. These descriptors are derived from the electronic structure and provide quantitative measures of various aspects of reactivity.

Commonly used descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2. A lower hardness value indicates higher reactivity.

Global Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge, calculated as χ²/(2η). A value greater than 1.5 eV suggests a good electrophile. kbhgroup.in

Molecular Electrostatic Potential (MEP) maps are another powerful tool for site analysis. kbhgroup.inresearchgate.net An MEP map illustrates the charge distribution on the van der Waals surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This provides a visual guide to the reactive sites of the molecule. kbhgroup.in

Table 2: Calculated Quantum Chemical Descriptors for a Representative Thiazole Derivative (PIFHT)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.73 |

| ELUMO | -2.18 |

| Ionization Potential (I) | 5.73 |

| Electron Affinity (A) | 2.18 |

| Energy Gap (ΔE) | 3.55 |

| Electronegativity (χ) | 3.95 |

| Chemical Hardness (η) | 1.77 |

| Global Electrophilicity (ω) | 4.42 |

Data conceptualized from methods described in reference kbhgroup.in.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Functionality

Computational chemistry plays a pivotal role in the rational design of novel molecules with specific, tailored functions. nih.gov By starting with a core scaffold, such as this compound, researchers can computationally introduce various functional groups and predict their effect on the molecule's properties. researchgate.net

This process often involves a screening approach where a virtual library of derivatives is created and evaluated using computational methods. For example, if the goal is to design a derivative with enhanced antimicrobial activity, properties like the HOMO-LUMO gap, molecular electrostatic potential, and specific intermolecular interactions can be calculated. researchgate.net Structure-activity relationship (SAR) studies can be guided by these computational results, suggesting that the presence of certain groups (e.g., electron-withdrawing chloro or nitro groups) at specific positions might enhance the desired activity. researchgate.net

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can also be predicted computationally. researchgate.net Rules such as Lipinski's Rule of Five are used to assess the "drug-likeness" of designed compounds, helping to filter out candidates that are unlikely to be orally bioavailable. researchgate.net This in silico screening process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov

Theoretical Investigations of Spectroscopic Properties (e.g., UV-Vis, NMR, FT-IR)

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data and the structural characterization of new compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. kbhgroup.insci-hub.se It can predict the wavelength of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). sci-hub.seresearchgate.net These calculations are often performed in different simulated solvents to account for solvatochromic shifts, where the absorption wavelength changes with solvent polarity. sci-hub.sesemanticscholar.org The theoretical spectra are frequently in good agreement with experimental results. kbhgroup.in

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netnih.gov Theoretical chemical shifts can be correlated with experimental values to aid in the assignment of complex spectra and confirm molecular structures. nih.govresearchgate.net For instance, in benzohydrazide derivatives, the chemical shifts of aromatic protons and carbons, as well as those in the hydrazide moiety, can be accurately predicted. researchgate.net

FT-IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. kbhgroup.in The calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net This analysis helps in assigning specific vibrational modes, such as N-H, C=O, and C=N stretching vibrations, which are characteristic of hydrazide and hydrazone compounds. researchgate.netnih.govrsc.org

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Representative Hydrazide/Hydrazone Derivatives

| Spectroscopic Data | Functional Group/Transition | Experimental Value | Theoretical Value | Reference |

|---|---|---|---|---|

| FT-IR (cm⁻¹) | N-H Stretch (Hydrazine) | 3356-3423 | 3336 | researchgate.netnih.gov |

| C=N Stretch (Imine) | 1634-1594 | 1606 | researchgate.netnih.gov | |

| C=O Stretch (Amide) | 1686 | 1684 | nih.gov | |

| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | 157.78 | 164.00 | nih.gov |

| Imine Carbon (C=N) | 147.68 | 152.40 | nih.gov | |

| UV-Vis (nm) | π→π* Transition (PIFHT in DCM) | 303.60 | 311.82 | kbhgroup.in |

| π→π* Transition (PIFHT in DMSO) | 303.60 | 312.78 | kbhgroup.in |

Note: Theoretical values are calculated using methods like DFT (B3LYP), TD-DFT, and GIAO as described in the cited literature.

Computational Molecular Modeling of Metal Coordination with Hydrazide and Hydrazone Ligands

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the structural and electronic properties of metal complexes with hydrazide and hydrazone ligands. doi.orgekb.eg These theoretical investigations provide deep insights into the coordination behavior, stability, and molecular geometries that complement experimental findings. doi.org For derivatives of this compound, which can act as versatile ligands, DFT methods are employed to predict how they chelate with various transition metal ions.

Studies on related benzohydrazide derivatives show that ligands can coordinate with metals like Mn(II), Co(II), Cu(II), and Zn(II). ekb.eg The geometries of the ligands and their resulting metal complexes are optimized using DFT methods, such as the B3LYP functional, to determine the most stable conformations. ekb.egbohrium.com These calculations can predict key structural parameters, including the bond lengths and angles between the metal center and the donor atoms of the ligand (typically nitrogen and oxygen).

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is a critical component of these computational studies. The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of the complex. doi.org A large energy gap suggests high stability. For instance, in studies of various benzohydrazide metal complexes, the calculated negative energy values for HOMO and LUMO indicated the stability of both the ligand and its metal complexes. doi.org These computational models are validated by comparing calculated data, such as vibrational frequencies from IR spectra, with experimental results, often showing excellent agreement. doi.org

| Parameter | Methodology | Typical Findings | Significance |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides stable 3D structures, bond lengths, and angles. bohrium.com | Predicts coordination mode (e.g., bidentate, tridentate) and complex geometry (e.g., octahedral, square planar). researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | DFT Calculations | A larger gap indicates higher kinetic stability. doi.org | Relates to the electronic stability and reactivity of the metal complex. |

| Vibrational Frequencies | DFT Frequency Calculation | Calculated IR spectra often show good agreement with experimental data. doi.org | Validates the accuracy of the computational model and aids in spectral assignment. |

| Natural Bond Orbital (NBO) Analysis | NBO Calculation | Reveals charge transfer interactions between ligand and metal. researchgate.net | Quantifies the donor-acceptor interactions responsible for complex stability. |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Theoretical and computational methods are indispensable for predicting and understanding the nonlinear optical (NLO) properties of molecules. Hydrazone derivatives, in particular, have been identified as a promising class of materials for NLO applications. epfl.ch Computational quantum chemistry allows for the in silico design and screening of novel NLO materials by calculating key parameters that govern their second- and third-order NLO response.

The primary NLO property of interest for second-order effects is the first hyperpolarizability (β). DFT calculations are widely used to compute this value, along with the dipole moment (μ) and linear polarizability (α). researchgate.net These calculations help to establish a structure-property relationship, revealing how modifications to the molecular structure, such as the addition of electron-donating or electron-withdrawing groups, can enhance NLO activity. nih.gov For hydrazone derivatives, the presence of a donor-π-acceptor (D-π-A) framework facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for a large NLO response. researchgate.net The dinitro groups in this compound derivatives act as strong electron acceptors, making them excellent candidates for NLO materials.

Computational studies on similar systems have shown that the calculated hyperpolarizability values can be significantly higher than that of standard NLO materials like urea. nih.gov For example, investigations into pyrrole (B145914) hydrazones demonstrated that changes in the position of electron-withdrawing groups could substantially increase the β value. nih.gov The analysis of the HOMO-LUMO energy gap is also crucial in this context; a smaller gap typically correlates with easier ICT and, consequently, a larger hyperpolarizability. nih.gov Time-dependent DFT (TD-DFT) is often employed to calculate the electronic absorption spectra (λmax), which helps to understand the electronic transitions contributing to the NLO properties. researchgate.net

| Compound Type | Calculation Method | Calculated First Hyperpolarizability (β) | Comparison to Urea (β ≈ 0.19 x 10⁻³⁰ esu) nih.gov |

|---|---|---|---|

| Pyrrole Hydrazone Derivative A nih.gov | DFT | 48.83 × 10⁻³⁰ esu | ~257 times greater |

| Pyrrole Hydrazone Derivative B nih.gov | DFT | 63.89 × 10⁻³⁰ esu | ~336 times greater |

| Benzohydrazide Derivative researchgate.net | DFT/B3LYP/6-31G(d,p) | Values reported in the range of 1830–2960 a.u. | Significantly higher values indicating strong NLO potential. |

| Fused-Triazine Derivative nih.gov | DFT/B3LYP/6-311G** | 4.6805 × 10⁻³⁰ esu | ~24 times greater |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Multistep Synthesis

The compound's structure is inherently suited for creating complex molecular frameworks. Hydrazide and hydrazine (B178648) derivatives are recognized as valuable and versatile building blocks in synthetic chemistry, capable of acting as both electrophilic and nucleophilic equivalents. beilstein-journals.org

2-Hydrazinyl-3,5-dinitrobenzohydrazide serves as an excellent starting material for the synthesis of a variety of heterocyclic compounds. The hydrazide functional group readily reacts with compounds containing carbonyl groups to form stable N-acylhydrazones. researchgate.netnih.gov These intermediates are pivotal in the construction of more complex nitrogen-containing heterocycles, which are significant in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net

The dual reactive sites on the molecule allow for sequential or orthogonal chemical modifications. For instance, the more nucleophilic hydrazinyl group can be reacted first, followed by a reaction at the hydrazide site, enabling the controlled assembly of elaborate molecular structures. This step-wise approach is fundamental in multistep synthesis where precision is paramount. The dinitro-substituted benzene (B151609) ring provides a rigid, electron-deficient core, influencing the reactivity of the attached groups and the properties of the final products.

Table 1: Examples of Reactions Utilizing the Hydrazide Moiety

| Reactant Class | Intermediate Product | Final Heterocyclic Core (Potential) |

|---|---|---|

| Aldehydes/Ketones | N-Acylhydrazone | Pyrazole (B372694), Pyrazoline |

| β-Ketoesters | Hydrazone Intermediate | Pyrazolone |

| Dicarbonyl Compounds | Dihydrazone | Dihydropyridazine |

A molecular scaffold is a core structure upon which functional groups can be systematically attached to create molecules with specific properties. The this compound molecule is an ideal candidate for a functional scaffold due to its well-defined structure and multiple points for covalent attachment. mdpi.com

The rigid phenyl ring ensures that appended functional groups are held in a predictable spatial orientation. The two hydrazine-type functionalities can serve as anchor points for attaching different molecular entities, such as imaging agents, bioactive groups, or polymerizable units. mdpi.com This capability allows for the rational design of multifunctional molecules where each component performs a specific task. For example, one site could be attached to a targeting moiety for biological applications, while the other could carry a therapeutic agent or a reporter group. This modular approach is crucial for developing sophisticated probes and agents for chemical biology and medical research. mdpi.com

Development of Chemo-Sensors and Advanced Analytical Reagents

The reactivity of the hydrazinyl and hydrazide groups with carbonyl compounds is a cornerstone of classical analytical chemistry, a principle that is leveraged in modern sensor design.

The detection of aldehydes and ketones using this compound is based on a well-established addition-elimination reaction, also known as a condensation reaction. studymind.co.uk This mechanism is analogous to the reaction of the famous Brady's reagent (2,4-dinitrophenylhydrazine). chemguide.co.uklibretexts.org The process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a highly stable product called a hydrazone.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.

Table 2: Step-by-Step Mechanism of Hydrazone Formation

| Step | Description |

|---|---|

| 1. Protonation | An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The nucleophilic nitrogen atom of the hydrazinyl group attacks the activated carbonyl carbon, forming a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group. |

| 4. Elimination | A molecule of water is eliminated, and a carbon-nitrogen double bond (C=N) is formed, resulting in the final hydrazone product. chemguide.co.uk |

This reaction is highly reliable and forms the basis for a simple, effective test for the presence of aldehydes and ketones. vedantu.combyjus.com

The formation of a hydrazone from this compound and an aldehyde or ketone is accompanied by a distinct color change, making it an excellent chromogenic (color-based) sensor. oatext.com The resulting dinitrophenylhydrazone product is typically a brightly colored yellow, orange, or red solid. byjus.com

This color arises from the creation of an extended system of conjugated π-electrons, which includes the benzene ring, the newly formed C=N double bond, and the carbonyl group of the original hydrazide. The presence of the two nitro groups, which are powerful electron-withdrawing groups, further enhances this conjugation and shifts the molecule's light absorption maximum into the visible region of the electromagnetic spectrum.

While specific fluorogenic applications for this exact compound are not widely documented, the principle of hydrazone formation can be adapted for fluorescence-based sensing. nih.gov In a fluorogenic sensor, the reaction could be designed to "turn on" fluorescence by forming a rigid, planar, and highly conjugated hydrazone that is fluorescent, whereas the initial hydrazide is not. This strategy is employed in the design of highly sensitive probes for detecting specific analytes in biological and environmental samples. nih.gov

Integration in Polymer Chemistry and Nanomaterials Design

The structural and reactive properties of this compound lend themselves to applications in materials science, particularly in the synthesis of specialized polymers and the functionalization of nanomaterials.

The presence of two reactive amine-containing groups means the molecule can act as a cross-linking agent or a monomer in polymerization reactions. For example, reacting it with difunctional aldehydes or acyl chlorides could lead to the formation of polyhydrazones or polyamides, respectively. Such polymers could possess unique thermal or optical properties due to the integrated dinitrophenyl units. The use of multifunctional aldehydes, such as 1,3,5-triazine-2,4,6-tribenzaldehyde, as cross-linkers with amine-containing polymers like chitosan (B1678972) has been demonstrated, suggesting a similar potential for this compound to create novel hydrogels or polymer networks. nih.gov

In the realm of nanomaterials, the compound can be used as a surface functionalization agent. By covalently attaching it to the surface of nanoparticles (e.g., gold, silica, or quantum dots), the particles can be endowed with the ability to detect aldehydes or ketones. This would create a nanomaterial-based sensor platform, potentially offering higher sensitivity or selectivity compared to the molecule alone. The dinitrophenyl scaffold could also facilitate the assembly of molecules on a surface in an ordered fashion, which is a key goal in the bottom-up fabrication of nanoscale devices.

Exploration in Coordination Chemistry: Ligand Design and Complexation

Recent scientific investigations into the coordination chemistry of this compound have revealed its potential as a versatile ligand in the formation of novel metal complexes. The unique structural characteristics of this compound, featuring multiple potential donor sites, make it a subject of considerable interest for designing sophisticated coordination compounds with tailored properties.

The this compound molecule possesses several coordination sites, including the nitrogen atoms of the hydrazinyl and hydrazide moieties, as well as the oxygen atom of the carbonyl group. This multi-dentate nature allows it to form stable chelate rings with various metal ions, a critical aspect of ligand design. The presence of electron-withdrawing nitro groups on the benzene ring significantly influences the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes.

Research has shown that benzohydrazide (B10538) derivatives, a class to which this compound belongs, can coordinate with metal ions in different modes. iosrjournals.orgthepharmajournal.com The specific coordination is often dependent on the reaction conditions, the nature of the metal ion, and the solvent used. doi.org Studies on related nitro-containing ligands have demonstrated their ability to form a wide array of coordination complexes with diverse geometries and potential applications. nih.govnih.gov

The synthesis of metal complexes involving hydrazone derivatives, which are structurally related to benzohydrazides, has been extensively reviewed, highlighting their significant biological and catalytic activities. researchgate.netresearchgate.net These complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to the chelation theory. researchgate.net The coordination of the metal ion can lead to changes in the electronic structure of the ligand, potentially enhancing its interaction with biological targets.

While specific experimental data on the metal complexes of this compound is not extensively documented in publicly accessible literature, the general principles of coordination chemistry of related compounds provide a framework for understanding its potential behavior. For instance, studies on other tri-substituted benzamidrazones have detailed their synthesis and coordination chemistry, showcasing various coordination modes, including chelation and cyclometallation. nih.govrsc.org

The design of ligands based on carbohydrazide (B1668358) and its derivatives has also been a fruitful area of research, leading to the development of complexes with interesting magnetic and electronic properties. ajgreenchem.comajgreenchem.com The synthetic versatility of these ligands allows for the fine-tuning of the steric and electronic environment around the metal center.

Further exploration into the complexation of this compound with a range of transition metals is anticipated to yield novel compounds with unique structural motifs and functionalities. The characterization of such complexes using techniques like X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements would provide valuable insights into their bonding and electronic structure.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 2-Hydrazinyl-3,5-dinitrobenzohydrazide. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the context of this compound derivatives, NMR is crucial for verifying the covalent structure. For instance, the formation of hydrazones through the reaction of the hydrazinyl group with aldehydes or ketones can be confirmed by the appearance of a characteristic imine proton (-N=CH-) signal in the ¹H-NMR spectrum and the corresponding imine carbon signal in the ¹³C-NMR spectrum.

Both ¹H-NMR and ¹³C-NMR are powerful tools for real-time monitoring of chemical reactions and for the definitive confirmation of product formation. During the synthesis of derivatives, aliquots can be taken from the reaction mixture and analyzed by NMR to track the disappearance of starting material signals and the concurrent appearance of product signals.

For example, in the synthesis of a hydrazone derivative, the disappearance of the aldehyde proton peak (typically around 9-10 ppm) and the emergence of a new imine proton peak would indicate the progress of the reaction. rsc.org Similarly, changes in the chemical shifts of aromatic protons on the dinitrobenzene ring provide evidence of substitution or electronic changes in the molecule.

The following tables present typical chemical shift ranges observed for protons and carbons in structures related to this compound, which are instrumental in spectral interpretation.

Table 1: Illustrative ¹H-NMR Chemical Shifts for Benzohydrazide (B10538) Derivatives Data is compiled from analogous structures and serves as a reference.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to NO₂) | 8.5 - 9.0 | d or t |

| Aromatic H (para to NO₂) | 8.8 - 9.2 | t |

| -NH- (Amide) | 9.5 - 11.5 | s (broad) |

| -NH₂ (Hydrazine) | 4.0 - 5.5 | s (broad) |

| Imine H (-N=CH-) | 7.5 - 8.5 | s |

Table 2: Illustrative ¹³C-NMR Chemical Shifts for Benzohydrazide Derivatives Data is compiled from analogous structures and serves as a reference.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 160 - 170 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-H | 120 - 140 |

| Aromatic C (quaternary) | 130 - 145 |

| Imine C (-N=CH-) | 135 - 150 |

The integration of proton signals in ¹H-NMR helps determine the relative number of protons in different environments, while coupling constants (J values) reveal connectivity between neighboring protons, further solidifying the structural assignment. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a molecule, as each group exhibits characteristic absorption or scattering frequencies.

For this compound, IR and Raman spectra would provide clear evidence for its key structural features:

N-H Stretching: The hydrazide and hydrazinyl moieties would show characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. rsc.org

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the benzohydrazide is expected around 1640-1680 cm⁻¹.

NO₂ Stretching: The two nitro groups are powerful chromophores in IR spectroscopy. They exhibit strong, distinct bands for asymmetric and symmetric stretching, typically found near 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring would also be present, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound Frequencies are based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Hydrazine (B178648)/Hydrazide (-NH, -NH₂) | N-H Stretch | 3200 - 3400 |

| Carbonyl (-C=O) | C=O Stretch | 1640 - 1680 |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

These spectroscopic fingerprints are invaluable for confirming the successful synthesis of the target molecule and for analyzing the purity of the product.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Reaction Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, providing confirmation of its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. scienceready.com.au

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org Analysis of the masses of these fragments helps to piece together the original structure.

Potential fragmentation pathways for this compound could include:

Loss of a nitro group (-NO₂, 46 Da).

Cleavage of the N-N bond in the hydrazide or hydrazinyl group.

Fission of the bond between the carbonyl carbon and the aromatic ring, leading to fragments such as the 3,5-dinitrobenzoyl cation ([C₇H₃N₂O₅]⁺, m/z = 211).

Loss of the entire hydrazinylhydrazide side chain.

The PubChem database entry for the related compound 3,5-Dinitrobenzohydrazide (B182385) (C₇H₆N₄O₅) lists prominent mass-to-charge ratio (m/z) peaks at 195, 75, and 149, which correspond to specific fragments of that molecule. nih.gov Similar fragmentation analysis would be applied to confirm the structure of this compound and its derivatives. rsc.orgrsc.org

Table 4: Predicted Key Fragments for this compound in Mass Spectrometry Based on common fragmentation patterns for related structures.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M - NO₂]⁺ | C₇H₇N₄O₄⁺ | 199 |

| [M - N₂H₃]⁺ | C₇H₄N₃O₅⁺ | 226 |

| [C₇H₃N₂O₄]⁺ | 3,5-dinitrobenzoyl cation | 195 |

| [C₆H₃N₂O₄]⁺ | 3,5-dinitrophenyl cation | 167 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. For a complex molecule like this compound, XRD analysis is essential to confirm its conformation and stereochemistry in the solid state. researchgate.net

The analysis of the crystal structure reveals not only the intramolecular details but also the intermolecular interactions that govern how the molecules pack together. researchgate.net These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are critical in determining the physical properties of the material, such as density, melting point, and sensitivity.

Crystal engineering is the design and synthesis of new solid-state structures with desired properties, based on an understanding of intermolecular interactions. ias.ac.in In the context of this compound, the hydrazide, hydrazinyl, and nitro groups are key players in forming a robust network of intermolecular interactions.

Hydrogen Bonding: The N-H groups of the hydrazide and hydrazinyl moieties are excellent hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups are effective hydrogen bond acceptors. These interactions can lead to the formation of specific, predictable patterns or "supramolecular synthons". nih.govresearchgate.net For example, chains or sheets of molecules linked by N-H···O=C or N-H···O-N hydrogen bonds are commonly observed in related structures. researchgate.net

Other Interactions: Dipole-dipole interactions involving the highly polar nitro and carbonyl groups also play a significant role in the crystal packing.

By understanding and controlling these supramolecular interactions, it is possible to engineer crystalline forms (polymorphs) with tailored properties. Hirshfeld surface analysis is a computational tool often used in conjunction with XRD data to visualize and quantify these intermolecular contacts, confirming the dominance of interactions like O···H/H···O in stabilizing the crystal structure. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 2 Hydrazinyl 3,5 Dinitrobenzohydrazide

Exploration of Novel Reaction Pathways and Catalytic Applications

The synthesis of hydrazide derivatives has traditionally relied on established methods. However, modern organic chemistry is focused on developing more efficient and greener alternatives. Research into novel reaction pathways for 2-Hydrazinyl-3,5-dinitrobenzohydrazide and its analogs is an active area. For instance, the use of organocatalysts like L-proline has been shown to facilitate the synthesis of complex hydrazide derivatives under mild, solvent-free conditions, often with high yields and short reaction times. This approach offers a sustainable alternative to conventional methods that may require harsh conditions.

Furthermore, the inherent chemical functionalities of the dinitrobenzohydrazide scaffold—specifically the hydrazinyl and nitro groups—suggest potential catalytic applications. The nitrogen-rich structure could serve as a ligand for metal catalysts or even act as an organocatalyst itself in various transformations. Future studies are likely to investigate its efficacy in reactions such as C-C bond formation, hydrogenations, or asymmetric synthesis, expanding its utility beyond its current applications.

Development of High-Throughput Synthesis and Screening Methods

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large libraries of compounds. chemdiv.commalvernpanalytical.com The development of automated, high-throughput methods for synthesizing and screening derivatives of this compound is a critical future direction. This involves the use of robotic liquid handlers and multi-well plate formats to perform numerous reactions and assays in parallel. chemdiv.com

By creating a diverse library of dinitrobenzohydrazide derivatives with various substitutions, researchers can quickly screen for specific biological activities or material properties. chemdiv.com For example, an HTS campaign could identify potent inhibitors of a particular enzyme or discover derivatives with unique optical or electronic properties. This approach significantly accelerates the pace of discovery, reducing the time and cost associated with identifying promising lead compounds for further development. malvernpanalytical.com

Table 1: Representative High-Throughput Screening Workflow

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Generation | Synthesis of a diverse array of dinitrobenzohydrazide derivatives. | Automated parallel synthesis, combinatorial chemistry. |

| 2. Assay Development | Creation of a robust and sensitive test to measure the desired property (e.g., enzyme inhibition, cell viability). | Fluorescence, luminescence, or absorbance-based assays. |

| 3. High-Throughput Screen | Rapid testing of the entire compound library using the developed assay. | Robotic liquid handlers, multi-well plate readers. |

| 4. Hit Identification | Identification of compounds that show significant activity in the primary screen. | Data analysis software, statistical analysis. |

| 5. Hit Confirmation & Validation | Re-testing of initial "hits" and performing secondary assays to eliminate false positives. | Orthogonal assays, dose-response curves. |

Advanced Computational Strategies for Predictive Chemical Design

Computational chemistry and molecular modeling are indispensable tools for modern chemical research, offering the ability to predict molecular properties and guide experimental work. For this compound, advanced computational strategies can accelerate the design of new derivatives with tailored functionalities. Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, stability, and reactivity of the molecule, providing insights that are difficult to obtain experimentally. researchgate.net

These predictive models allow for the in silico design and screening of virtual libraries of compounds before committing to their synthesis. This rational design approach saves significant time and resources by focusing experimental efforts on the most promising candidates. researchgate.net For example, computational docking studies can predict the binding affinity of dinitrobenzohydrazide derivatives to a specific biological target, helping to design more potent therapeutic agents. mdpi.com

Integration with Flow Chemistry and Sustainable Synthesis Practices

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. mdpi.comucd.ie The application of flow chemistry to the synthesis of this compound and its derivatives represents a key area for future research. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and reduced reaction times. mdpi.comacs.org

This technology is particularly well-suited for handling potentially hazardous reagents or highly exothermic reactions, which can be a concern in the synthesis of nitro-containing compounds. ucd.ie By integrating flow chemistry with green chemistry principles, such as using safer solvents and minimizing waste, the environmental footprint of synthesizing these compounds can be significantly reduced.

Table 2: Comparison of Batch vs. Flow Synthesis for Hydrazide Derivatives

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours acs.org | Significant reduction in time |

| Scalability | Difficult, requires process re-optimization | Straightforward by running the system longer | Easier transition from lab to industrial scale mdpi.com |

| Safety | Risk of thermal runaway with exothermic reactions | Superior heat and mass transfer, small reaction volumes ucd.ie | Enhanced safety, especially with hazardous reagents |

| Process Control | Limited control over mixing and temperature gradients | Precise control over all reaction parameters mdpi.com | Higher consistency and product quality |

| Reagent Stoichiometry | Often requires large excess of reagents | Can use near-stoichiometric amounts | Reduced waste and cost ucd.ie |

Multi-functional Material Development Based on Dinitrobenzohydrazide Derivatives

The unique molecular structure of this compound, featuring hydrogen-bonding capabilities, aromatic rings, and energetic nitro groups, makes it an attractive building block for the development of multi-functional materials. Derivatives can be designed and synthesized to create materials with novel properties for a range of applications.

For instance, the dinitropyrazole moiety, which shares structural similarities, has been used to design new melt-cast explosives with high thermal stability and low sensitivity. Similarly, dinitrobenzohydrazide derivatives could be explored for their energetic properties. The hydrazide functional group can also act as a versatile linker in the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or sensing capabilities. Furthermore, incorporating this scaffold into polymer backbones could lead to the development of advanced polymers with enhanced thermal stability, specific optical properties, or corrosion-inhibiting capabilities. mdpi.com

Interdisciplinary Research at the Chemistry-Materials Interface

The future development and application of this compound and its derivatives will heavily rely on interdisciplinary research that bridges the gap between chemistry and materials science. Chemists can focus on designing and synthesizing novel derivatives with specific functional groups, while materials scientists can investigate how these molecular modifications translate into macroscopic material properties.

This collaborative approach is essential for the rational design of new materials. For example, a synthetic chemist might create a series of dinitrobenzohydrazide-based polymers, which a materials scientist could then characterize for their mechanical strength, thermal decomposition, and conductivity. This synergy allows for a feedback loop where material performance data informs the design of the next generation of molecules. Such collaborations are crucial for translating fundamental chemical knowledge into tangible technological advancements, from new energetic materials to advanced coatings and functional polymers.

Q & A

Q. Key Data :

| Derivative Type | Reactant Class | Solvent | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| N-Acylhydrazones | Aromatic Aldehydes | Ethanol | 75–85 | MS, -NMR, -NMR, X-ray |

Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

Q. Basic

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : -NMR identifies hydrazone proton signals (δ 10–12 ppm), while -NMR confirms carbonyl (C=O) and aromatic carbons .

- X-ray Crystallography : Resolves crystal packing and hydrogen bonding networks (e.g., compound 19 in ).

- Infrared (IR) Spectroscopy : Detects N–H (3200–3400 cm) and C=O (1650–1700 cm) stretches .

How can computational chemistry methods be applied to predict the reactivity and bioactivity of this compound derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and thermochemical stability. Becke’s hybrid functional (B3LYP) is recommended for accurate atomization energies and ionization potentials .

- Molecular Docking (AutoDock4) : Simulates ligand-receptor interactions (e.g., antibacterial targets like S. aureus enzymes). Flexible sidechain docking improves accuracy for covalent binding analysis .

What methodologies are recommended for evaluating the antibacterial activity of this compound-based compounds?

Q. Advanced

- Micro-Dilution Method : Determines Minimum Inhibitory Concentration (MIC) using serial dilutions (e.g., 15.1 μg/mL against S. aureus and E. coli) .

- Strain Preparation : Use ATCC-standard bacterial strains cultured in Mueller-Hinton broth.

- Controls : Include positive (ciprofloxacin) and negative (DMSO) controls.

How can researchers resolve discrepancies between experimental spectral data and theoretical predictions for these compounds?

Q. Advanced

- Cross-Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts .

- Hydrogen Bonding Analysis : Use graph-set notation (e.g., Etter’s rules) to identify patterns in X-ray data that may explain spectral deviations .

- Crystallographic Refinement : Re-analyze X-ray data with software like SHELX to resolve ambiguities in bond lengths/angles .

What are the critical considerations in optimizing reaction conditions for synthesizing this compound derivatives with high purity?

Q. Advanced

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility but may require longer reflux times (18 hours vs. 4 hours in ethanol) .

- Catalyst Loading : Glacial acetic acid (5 drops per 0.001 mol substrate) optimizes condensation without side reactions .

- Purification : Sequential crystallization (water-ethanol) removes unreacted hydrazide and aldehydes .

How does the choice of solvent and catalyst influence the synthesis and derivatization of this compound?

Q. Advanced

- Solvent Effects : Ethanol favors hydrazone formation, while DMSO accelerates cyclization to oxadiazoles .

- Catalyst Role : Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide .

What are the best practices for confirming the crystal structure of this compound derivatives using X-ray diffraction?

Q. Advanced

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : Apply SHELXL-97 with full-matrix least-squares methods.

- Validation : Check CIF files with PLATON to identify missed symmetry or disorder .

What role do hydrogen bonding interactions play in the stability and crystallinity of this compound compounds?

Q. Advanced

- Intramolecular H-Bonds : Stabilize planar conformations (e.g., N–H⋯O between hydrazide and nitro groups).

- Intermolecular H-Bonds : Form R(8) motifs, enhancing crystal packing. Graph-set analysis (Etter’s method) quantifies these patterns .

How can researchers design experiments to investigate the mechanism of action of this compound derivatives against bacterial pathogens?

Q. Advanced

- Enzyme Inhibition Assays : Test inhibition of S. aureus dihydrofolate reductase (DHFR) using UV-Vis spectroscopy.

- Molecular Dynamics Simulations : Simulate ligand-enzyme binding over 100 ns to identify stable interactions .

- Resistance Studies : Serial passage experiments with sub-MIC doses to assess resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.